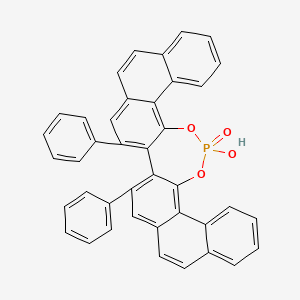

(R)-(-)-VAPOL hydrogenphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(-)-VAPOL hydrogenphosphate is a chiral phosphoric acid derivative. It is known for its unique stereochemistry and is widely used in asymmetric synthesis. The compound is particularly valued for its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-VAPOL hydrogenphosphate typically involves the reaction of ®-VAPOL with phosphoric acid. The reaction is carried out under controlled conditions to ensure the preservation of the chiral integrity of the compound. The process involves the following steps:

- Dissolution of ®-VAPOL in an appropriate solvent such as dichloromethane.

- Addition of phosphoric acid to the solution.

- Stirring the mixture at room temperature for a specified period.

- Isolation and purification of the product through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-VAPOL hydrogenphosphate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

®-(-)-VAPOL hydrogenphosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce reduced phosphates.

Aplicaciones Científicas De Investigación

®-(-)-VAPOL hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It plays a role in the synthesis of chiral drugs, contributing to the development of pharmaceuticals with specific enantiomeric forms.

Industry: The compound is used in the production of fine chemicals and agrochemicals, where chirality is crucial for efficacy.

Mecanismo De Acción

The mechanism by which ®-(-)-VAPOL hydrogenphosphate exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, leading to the formation of chiral products. The molecular targets include various functional groups in the substrates, and the pathways involved are typically those that favor the formation of enantiomerically pure compounds.

Comparación Con Compuestos Similares

Similar Compounds

(S)-(+)-VAPOL hydrogenphosphate: The enantiomer of ®-(-)-VAPOL hydrogenphosphate, used in similar applications but induces opposite chirality.

BINOL hydrogenphosphate: Another chiral phosphoric acid derivative with similar applications in asymmetric synthesis.

TADDOL hydrogenphosphate: Known for its use in chiral catalysis and synthesis of enantiomerically pure compounds.

Uniqueness

®-(-)-VAPOL hydrogenphosphate is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in certain reactions. Its ability to form strong hydrogen bonds and other non-covalent interactions with substrates sets it apart from other chiral phosphoric acids.

Actividad Biológica

(R)-(-)-VAPOL hydrogenphosphate is a chiral organocatalyst that has garnered attention for its role in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. This article explores the biological activity of this compound, emphasizing its catalytic properties, potential applications in drug synthesis, and relevant research findings.

This compound is derived from VAPOL, a vaulted biaryl compound, and contains a phosphoric acid moiety that enhances its catalytic efficiency. It acts primarily as a Brønsted acid catalyst , facilitating various organic transformations through the formation of stable complexes with substrates. Its unique steric and electronic characteristics allow it to selectively bind to specific enantiomers, promoting enantioselective synthesis.

The mechanism involves:

- Hydrogen Bonding : The compound interacts with substrates via hydrogen bonds, which are crucial for the formation of diastereomeric complexes.

- Non-Covalent Interactions : These interactions aid in the discrimination between enantiomers, leading to high enantioselectivity in reactions such as the aza-Darzens reaction , which is significant for synthesizing biologically active compounds.

Applications in Asymmetric Synthesis

This compound has demonstrated effectiveness in several key reactions:

- Desymmetrization of Meso-Aziridines : This reaction involves breaking the symmetry of meso compounds to yield enantiomerically pure products. Studies have shown that this catalyst can achieve high enantioselectivities in such transformations.

- Aza-Darzens Reactions : The catalyst is utilized to form C-N bonds with excellent enantioselectivity, which is critical for synthesizing various pharmaceuticals.

Biological Activity and Case Studies

While specific biological activities directly attributable to this compound have not been extensively documented, its role as a chiral catalyst suggests significant potential in drug development. The ability to produce enantiomerically pure compounds is essential in pharmaceuticals, where stereochemistry can greatly influence drug efficacy and safety.

Case Study: Chiral Drug Synthesis

A research study highlighted the use of this compound in synthesizing chiral amines and amino alcohols. The compound was employed as a chiral solvating agent (CSA) to discriminate between different enantiomers effectively. The study demonstrated that despite some limitations in NMR spectral resolution, the interactions facilitated by this compound were promising for developing new methodologies in chiral discrimination .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with other chiral catalysts:

| Catalyst Type | Source | Key Features | Applications |

|---|---|---|---|

| This compound | VAPOL | High enantioselectivity, Brønsted acid properties | Asymmetric synthesis |

| BINOL Derivatives | BINOL | Commonly used chiral ligands | Various asymmetric reactions |

| Phosphoric Acid Derivatives | Various | Versatile catalytic properties | Organic transformations |

Propiedades

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.